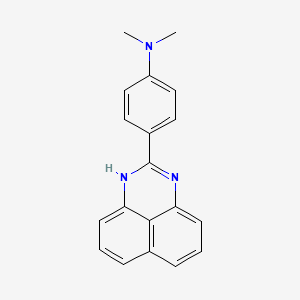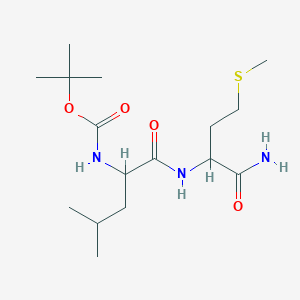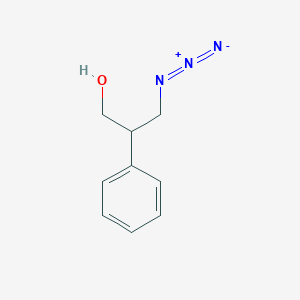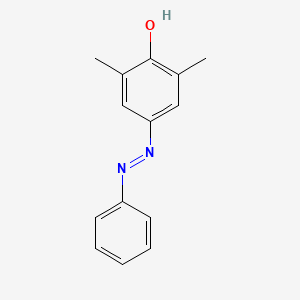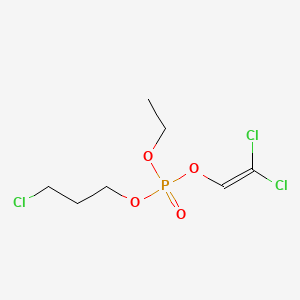
Sodium hydrogen (4-(acetamido)phenyl)arsonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hydrogen (4-(acetamido)phenyl)arsonate, also known as sodium acetylarsanilate, is a chemical compound with the molecular formula C8H10AsNO4Na. It is a sodium salt of arsonic acid and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further bonded to an arsonate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen (4-(acetamido)phenyl)arsonate typically involves the reaction of 4-acetamidophenylarsenic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Acetamidophenylarsenic acid+NaOH→Sodium hydrogen (4-(acetamido)phenyl)arsonate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
Sodium hydrogen (4-(acetamido)phenyl)arsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide .
科学研究应用
Sodium hydrogen (4-(acetamido)phenyl)arsonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacturing of other chemical compounds and as a catalyst in industrial processes
作用机制
The mechanism of action of sodium hydrogen (4-(acetamido)phenyl)arsonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, depending on its concentration and the biological context. The arsonate group is known to interact with thiol groups in proteins, leading to changes in protein function and cellular processes .
相似化合物的比较
Similar Compounds
- Sodium acetylarsanilate tetrahydrate
- Sodium acetylarsanilate
- N-Acetylarsanilic acid, sodium salt
Uniqueness
Sodium hydrogen (4-(acetamido)phenyl)arsonate is unique due to its specific structure, which includes an acetamido group attached to a phenyl ring bonded to an arsonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
585-54-6 |
|---|---|
分子式 |
C8H9AsNNaO4 |
分子量 |
281.07 g/mol |
IUPAC 名称 |
sodium;(3-acetamidophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO4.Na/c1-6(11)10-8-4-2-3-7(5-8)9(12,13)14;/h2-5H,1H3,(H,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI 键 |
ZJJFOTCYYMAOMX-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)[As](=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


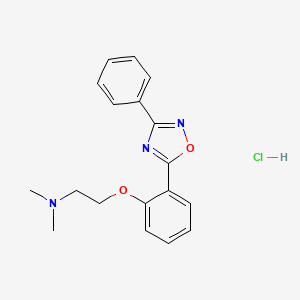
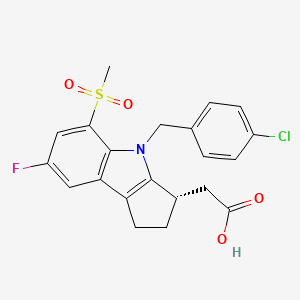
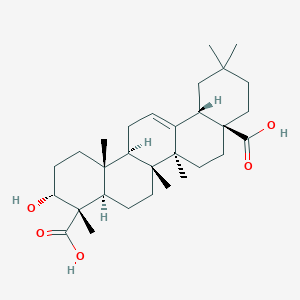
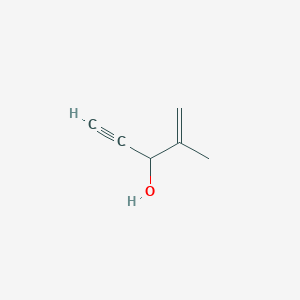
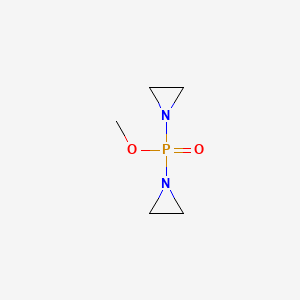
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
